molecular formula C25H32N4O B1682603 Tbpb CAS No. 634616-95-8

Tbpb

Cat. No. B1682603
M. Wt: 404.5 g/mol
InChI Key: CWPKTBMRVATCBL-UHFFFAOYSA-N
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Description

Tert-Butyl peroxybenzoate (TBPB) is an organic compound with the formula C6H5CO3CMe3 (Me = CH3). It is the most widely produced perester and an ester of peroxybenzoic acid (C6H5CO3H). TBPB is often used as a radical initiator in polymerization reactions, such as the production of LDPE from ethylene, and for crosslinking, such as for unsaturated polyester resins .


Synthesis Analysis

A standard procedure for the preparation of peresters is the acylation of tert-butyl hydroperoxide with benzoyl chloride. In the reaction, a large excess of tert-butyl hydroperoxide is used and the hydrogen chloride formed is removed in vacuo, whereby a virtually quantitative yield is obtained .


Molecular Structure Analysis

The crystal structure analysis of the semiclathrate hydrate of TBPB has revealed that it has an orthorhombic structure, with the space group Pmma, and unit cell parameters a = 21.065 (5), b = 12.657 (3) and c = 11.992 (3) Å. The chemical formula is TBPB·38H2O .


Physical And Chemical Properties Analysis

TBPB is a pale yellow liquid and is exclusively encountered as a solution in solvents such as ethanol or phthalate. As a peroxo compound, TBPB contains about 8.16 wt% of active oxygen and has a self-accelerating decomposition temperature (SADT) of about 60 °C .

Scientific Research Applications

Methods and Technical Details

The quantity of TBPB used for curing unsaturated polyester resins is about 1-2%. It is encountered as a solution in solvents like ethanol or phthalate, with a self-accelerating decomposition temperature (SADT) of about 60°C .

Methods and Technical Details

TBDTs are involved in the transport of essential nutrients like iron and nickel, which are crucial for bacterial growth. They are considered excellent candidates for vaccine development due to their protective immunogenicity .

Results and Outcomes: The application of TBDTs in vaccine development has been investigated, with the potential to significantly decrease bacterial virulence through gene mutation .

Methods and Technical Details: The reaction is compatible with electron-donating and halogen groups, offering excellent atom utilization and chemical selectivity .

Results and Outcomes: The synthesized compounds can further apply to the preparation of lactone, piperidine, tetrazole, and oxazole, expanding the scope of organic synthesis .

Methods and Technical Details: The reaction of TBPB with ammonia or amines yields excellent results without the need for additional catalysts or solvents .

Results and Outcomes: This method offers a straightforward approach to amide synthesis, which is a fundamental reaction in organic chemistry with high yields .

Methods and Technical Details: The crosslinking process involves the formation of covalent bonds between polymer chains, facilitated by TBPB, which initiates the radical reactions necessary for this process .

Results and Outcomes: The crosslinking results in materials with enhanced mechanical properties and chemical resistance, suitable for various industrial applications .

Methods and Technical Details: The polymerization reactions initiated by TBPB are conducted under controlled temperatures and pressures to achieve the desired polymer characteristics .

Results and Outcomes: The use of TBPB in polymerization reactions leads to the production of polymers with specific molecular weights and structural properties, tailored for their end-use applications .

Methods and Technical Details

The process involves pressing a heated compound into a mould at temperatures ranging from 130-160°C . TBPB acts as a curing agent, with usage levels of 1-2% as supplied .

Results and Outcomes: The result is a highly durable and heat-resistant product with a “shelf life” (gel time of resin + peroxide) of several months at ambient temperature, depending on the resin type .

Methods and Technical Details: In this reaction, a large excess of tert-butyl hydroperoxide is used, and the hydrogen chloride formed is removed in vacuo to obtain a virtually quantitative yield .

Results and Outcomes: This synthesis method provides a safe and efficient way to produce TBPB, which is essential for various industrial applications .

Methods and Technical Details: It is used to initiate radical reactions under controlled conditions, which is crucial for the formation of complex molecular structures .

Methods and Technical Details: TBPB is added to the resin formulation to initiate the crosslinking process, which enhances the adhesive’s strength and durability .

Results and Outcomes: The coatings and adhesives produced using TBPB exhibit improved performance characteristics, such as resistance to heat and chemicals .

Methods and Technical Details: Proper storage and handling procedures are implemented to prevent the decomposition of TBPB, which can lead to hazardous situations .

Results and Outcomes: Following safety guidelines ensures the safe use of TBPB in various applications without compromising the health and safety of workers .

Methods and Technical Details: Studies involve analyzing the decomposition products of TBPB, such as carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene .

Results and Outcomes: Understanding the environmental impact helps in developing safer and more sustainable industrial practices involving TBPB .

Methods and Technical Details: The radical initiation property of TBPB is harnessed to polymerize complex monomers, creating materials with unique properties like high thermal stability and mechanical strength .

Results and Outcomes: The materials synthesized using TBPB exhibit superior performance characteristics, making them suitable for high-end applications where durability and reliability are paramount .

Methods and Technical Details: TBPB’s radical initiation capability facilitates the creation of complex molecular structures that serve as building blocks for various drugs .

Results and Outcomes: The intermediates produced are essential for the development of new medications, contributing to the advancement of medical treatments .

Methods and Technical Details: TBPB can initiate radical reactions that break down harmful compounds, reducing their toxicity and environmental impact .

Results and Outcomes: This application has the potential to improve the cleanliness of water and soil environments, aiding in the restoration of ecosystems .

Methods and Technical Details: The radical initiation process ensures that the packaging material has the necessary barrier properties to protect food from contamination .

Results and Outcomes: The result is safe and durable packaging that extends the shelf life of food products while maintaining their quality .

Methods and Technical Details: The controlled radical reactions initiated by TBPB help in creating electrode materials with high conductivity and charge storage capacity .

Results and Outcomes: Energy storage devices made with these materials show improved efficiency and longevity, which is critical for portable electronics and electric vehicles .

Methods and Technical Details: TBPB’s ability to initiate polymerization at the nanoscale allows for the precise control over the size and distribution of nanoparticles .

Results and Outcomes: Nanomaterials produced with TBPB exhibit unique properties, such as enhanced reactivity and strength, opening up new possibilities in various technological advancements .

Safety And Hazards

TBPB is a combustible liquid and can cause skin irritation and allergic skin reactions. It is harmful if inhaled and is very toxic to aquatic life. It should be stored between minimum 10 °C (below solidification) and maximum 50 °C .

properties

IUPAC Name

3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKTBMRVATCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tbpb

Synthesis routes and methods I

Procedure details

To a solution of 1.73 g of 4-(2-keto-1-benzimidazolyl)piperidine and 1.54 g of N-(2-methylbenzyl)4-piperidone in 20 ml of MeOH was added 51 ml of 0.3M methanolic solution of ZnCl2—NaBH3CN at room temperature. The reaction mixture was stirred at room temperature for 4 h and quenched with saturated aqueous NaHCO3. The mixture was extracted with EtOAc, and the organic layer was washed with the 1:1 solution of saturated aqueous NaHCO3 and brine, and dried over anhydrous Na2SO4. The organic solvent was evaporated and recrystallization of the residue from EtOAc gave 1.78 g of the target compound as a colorless powder.
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Synthesis routes and methods II

Procedure details

All the GC area % values in 3 hours were low, suggesting that the reaction was sluggish even at 140° C. and in the presence of catalysts. When 4 mol % of TBAB was used as the catalyst in Batch 2, the GC area % of bis(3-triethoxysilylpropyl)fumarate decreased from 10.8% in 3 hours to 5.0% in 18 hours. This resulted from quick degradation of TBAB in the first 3 hours at 140° C., as evidenced with a strong GC signal of the degradation product, tributylamine. Thus, TBAB was not a suitable catalyst for synthesis of bis(3-triethoxysilylpropyl)fumarate under these conditions. In the non-polar solvent, mineral spirit, in Batch 1, the reaction rate was further reduced as the GC area % was only 4.2% after 3 hours. Thus, a non-polar solvent was deemed detrimental to the reaction rate under these conditions. When the high temperature catalyst TBPB was used in Batch 5, the conversion was comparable to that of TBAB in 3 hours, but much higher than that of TBAB in 18 hours, indicating that TBPB was a better catalyst than TBAB for preparation of bis(3-triethoxysilylpropyl)fumarate under these conditions. DBU gave similar GC area % as TBPB in both 3 and 18 hours in Batch 3, suggesting that DBU was as efficient as TBPB. When 2 mol % of DBU octyl bromine quat was used as the catalyst in Batch 6, the conversion was low in 3 hours, but higher than those of DBU and TBPB in 18 hours. Without wishing to be bound by theory it is thought that there probably was an activation mechanism for DBU octyl bromine quat, and once activated, it was more efficient than DBU and TBPB. The most significant conversion gain in this example was achieved by doing the DBU-catalyzed reaction in the high polarity aprotic solvent, DMF, in Batch 4. There was a marginal lead of the GC area % in 3 hours and a remarkable superiority in 18 hours. Without wishing to be bound by theory, it is thought that the high GC area % in 18 hours could be attributed to an increased reaction rate, and a reduced association of bis(3-triethoxysilylpropyl)fumarate and CPTES with the solid salts in DMF. Therefore, it is thought that a high temperature catalyst, a polar aprotic solvent, or a combination thereof, can be used to improve the reaction conversion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,630
Citations
B Zhang, D Liu, Y Sun, Y Zhang, J Feng, F Yu - Organic Letters, 2021 - ACS Publications
An unprecedented method for the construction of thiazole-2-thiones via an oxidative cascade cyclization strategy is described. The novel protocol involves the simultaneous formation of …
Number of citations: 46 pubs.acs.org
W Lin, D Dalmazzone, W Fürst, A Delahaye… - The Journal of Chemical …, 2013 - Elsevier
… bromide (TBPB) hydrates were investigated at 0.10
Number of citations: 84 www.sciencedirect.com
ZJ Cai, XM Lu, Y Zi, C Yang, LJ Shen, J Li… - Organic …, 2014 - ACS Publications
… In conclusion, we have developed an efficient I 2 /TBPB mediated oxidative formal [4 + 1] … Further studies to understand the mechanism of the I 2 /TBPB mediated reaction and extend …
Number of citations: 132 pubs.acs.org
JJ Cao, TH Zhu, SY Wang, ZY Gu, X Wang… - Chemical …, 2014 - pubs.rsc.org
An efficient method for the construction of 6-alkyl phenanthridines by tert-butyl peroxybenzoate (TBPB)-mediated 2-isocyanobiaryl insertion with 1,4-dioxane was established. Two new …
Number of citations: 122 pubs.rsc.org
N Mayoufi, D Dalmazzone, A Delahaye… - Journal of Chemical & …, 2011 - ACS Publications
… Figure 2 corresponds to the TBPB mole fractions in water x TBPB below 0.03, which is close … TBPB hydrates and mixed TBPB-CO 2 hydrates. The results obtained with all of the TBPB/H …
Number of citations: 85 pubs.acs.org
AJ DeRocco, CN Cornelissen - Infection and immunity, 2007 - Am Soc Microbiol
… By expressing the TbpB-HA fusion proteins in N. gonorrhoeae, we were able to examine the … function of TbpB and the transferrin acquisition process. We propose that TbpB is comprised …
Number of citations: 33 journals.asm.org
AA Potter, AB Schryvers, JA Ogunnariwo… - Microbial …, 1999 - Elsevier
… The TbpA+TbpB group showed the best protection against experimental challenge. Protection correlated with anti-TbpB antibody levels. The enhanced protection in the TbpA+TbpB …
Number of citations: 89 www.sciencedirect.com
J Wang, X Huang, Z Ni, S Wang, J Wu, Y Pan - Green Chemistry, 2015 - pubs.rsc.org
An efficient method for the direct coupling of thiol/thiophenol with H-phosphine oxides or H-phosphinate esters is reported. Without using any metallic catalyst, the direct sulfur–…
Number of citations: 80 pubs.rsc.org
X Wang, M Dennis - Chemical Engineering Science, 2015 - Elsevier
… (TBAF) and tetra-n-butylphosphonium bromide (TBPB). The experiments vary the salt mass fraction … crystals of TBAB and TBAF are more compact than the hexagonal crystals of TBPB. …
Number of citations: 62 www.sciencedirect.com
A Fukumoto, P Paricaud, D Dalmazzone… - Journal of chemical & …, 2014 - ACS Publications
… There is no activity coefficient data for TBPB in the literature. Since TBPB is rather similar to TBAB with respect to ion size, we used the same salt parameters for both salts, apart from the …
Number of citations: 67 pubs.acs.org

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